molecular formula C18H23N3O4S B4542425 (3,5-DIMETHYL-4-ISOXAZOLYL){4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE

(3,5-DIMETHYL-4-ISOXAZOLYL){4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE

Cat. No.: B4542425
M. Wt: 377.5 g/mol
InChI Key: IGHNPLDDHOLLBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-DIMETHYL-4-ISOXAZOLYL){4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE is a complex organic compound with a unique structure that combines an isoxazole ring with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-DIMETHYL-4-ISOXAZOLYL){4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps, starting with the preparation of the isoxazole ring and the piperazine derivative. The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine. The piperazine derivative is prepared by reacting piperazine with 4-ethylbenzenesulfonyl chloride under basic conditions. The final step involves coupling the isoxazole ring with the piperazine derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3,5-DIMETHYL-4-ISOXAZOLYL){4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.

Scientific Research Applications

(3,5-DIMETHYL-4-ISOXAZOLYL){4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,5-DIMETHYL-4-ISOXAZOLYL){4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit a particular enzyme by binding to its active site, thereby blocking its function and altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Prostacyclin: A prostaglandin with vasodilatory properties.

    Carboxymethyl chitosan: A biocompatible hydrogel used in biomedical research.

Uniqueness

(3,5-DIMETHYL-4-ISOXAZOLYL){4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-4-15-5-7-16(8-6-15)26(23,24)21-11-9-20(10-12-21)18(22)17-13(2)19-25-14(17)3/h5-8H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHNPLDDHOLLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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